

Pemetrexed-d5 certificate of analysis and technical data sheet

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Compound of Interest

Compound Name: Pemetrexed-d5

Cat. No.: B12091698

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Pemetrexed-d5: A Technical Overview for Researchers

This guide provides a comprehensive technical overview of **Pemetrexed-d5**, a deuterated analog of the antifolate chemotherapy agent Pemetrexed. It is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds for various applications, including pharmacokinetic studies and as internal standards in clinical mass spectrometry.

Certificate of Analysis Data

The following tables summarize the typical physical and chemical properties of **Pemetrexed-d5** and its related salt forms as found in supplier technical data sheets and certificates of analysis.

Pemetrexed-d5

Parameter	Specification
Chemical Name	N-[4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic Acid-d5
Molecular Formula	C ₂₀ H ₁₆ D ₅ N ₅ O ₆
Molecular Weight	432.44 g/mol [1][2]
Purity	>95% (HPLC)[1]
Isotopic Enrichment	>95%[1]
Appearance	White to off-white solid[3]
Storage Conditions	-20°C[1]
Shipping Conditions	Ambient temperature

Pemetrexed-d5 Disodium Salt

Parameter	Specification
Molecular Formula	C ₂₀ H ₁₄ D ₅ N ₅ Na ₂ O ₆
Molecular Weight	476.41 g/mol [4]
Purity	98%[4]
Isotopic Purity	98%[4]
Application	Isotope labeled antineoplastic multitargeted antifolate[4]

Biological Activity

Pemetrexed is a multi-targeted antifolate agent. Its deuterated form, **Pemetrexed-d5**, is expected to exhibit the same mechanism of action. The pentaglutamate form of Pemetrexed inhibits several key enzymes involved in purine and pyrimidine synthesis.[2]

Target Enzyme	Ki Value (Pentaglutamate form)
Thymidylate Synthase (TS)	1.3 nM[2][5]
Dihydrofolate Reductase (DHFR)	7.2 nM[2][5]
Glycinamide Ribonucleotide Formyltransferase (GARFT)	65 nM[2][5]

Experimental Protocols

While specific, proprietary protocols from manufacturers are not publicly available, a general method for determining the purity of **Pemetrexed-d5** by High-Performance Liquid Chromatography (HPLC) is outlined below. This is a representative protocol and may require optimization for specific equipment and reagents.

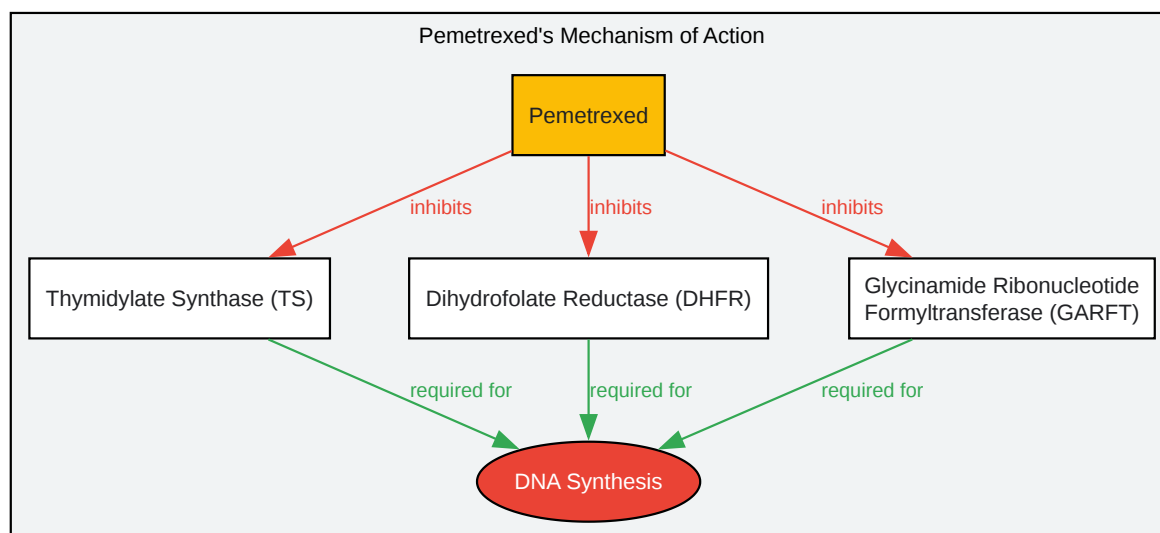
Protocol: Purity Determination by HPLC

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
- Mobile Phase: A gradient of two solvents:
 - Solvent A: 0.1% Formic acid in Water.
 - Solvent B: 0.1% Formic acid in Acetonitrile.
- Gradient Program:
 - 0-5 min: 95% A, 5% B
 - 5-25 min: Linear gradient to 50% A, 50% B
 - 25-30 min: Hold at 50% A, 50% B
 - 30-32 min: Linear gradient back to 95% A, 5% B
 - 32-40 min: Re-equilibration at 95% A, 5% B

- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 227 nm.
- Injection Volume: 10 μ L.
- Sample Preparation: Dissolve a known concentration of **Pemetrexed-d5** in a suitable solvent (e.g., a mixture of water and acetonitrile or DMSO) to a final concentration of approximately 1 mg/mL.
- Analysis: Inject the sample onto the HPLC system. The purity is determined by calculating the area of the main peak relative to the total area of all observed peaks.

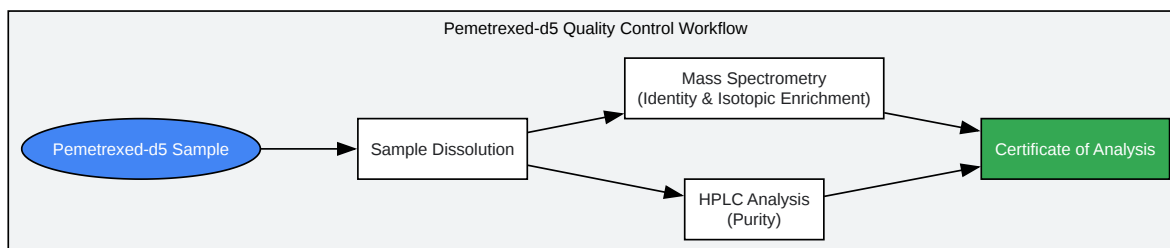
Visualized Data

The following diagrams illustrate the mechanism of action of Pemetrexed and a typical experimental workflow for its analysis.



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Caption: Mechanism of action of Pemetrexed.



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Caption: A typical workflow for the quality control analysis of **Pemetrexed-d5**.

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References

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